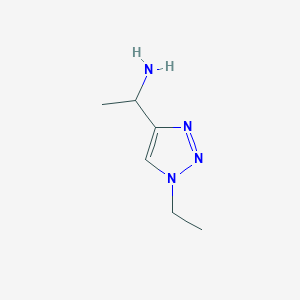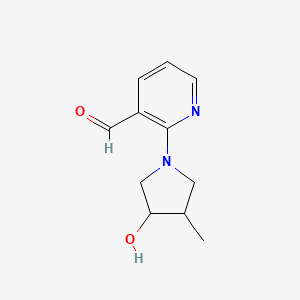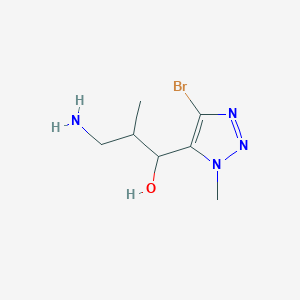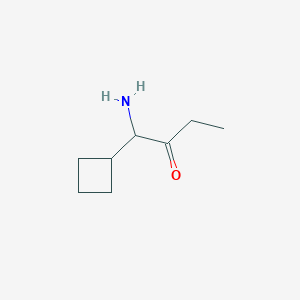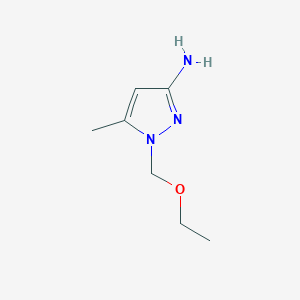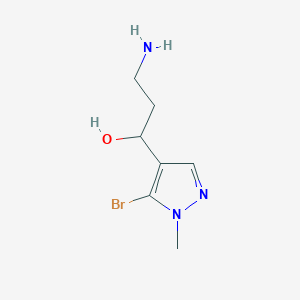
3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)propan-1-ol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with an amino group, a bromine atom, and a hydroxyl group, making it a valuable intermediate in the synthesis of various heterocyclic systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)propan-1-ol typically involves the reaction of 5-bromo-1-methyl-1H-pyrazole with an appropriate amino alcohol under controlled conditions. One common method involves the use of acetyl chloride, benzoxyl chloride, or benzyl chloride in solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at low temperatures (0°C) under a nitrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen-substituted compound.
Substitution: The amino and bromine groups can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds.
Applications De Recherche Scientifique
3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)propan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of pyrazolo[1,5-a]pyrimidines and other heterocyclic systems.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of agrochemicals and dyes, leveraging its reactivity and functional groups.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-5-bromo-1-methyl-1H-pyrazole: Similar structure but lacks the hydroxyl group.
3-Amino-1-methyl-1H-pyrazol-4-yl)propan-1-ol: Similar structure but lacks the bromine atom.
5-Amino-1-methyl-1H-pyrazole: Similar structure but lacks both the bromine and hydroxyl groups.
Uniqueness
The presence of both the bromine atom and the hydroxyl group in 3-Amino-1-(5-bromo-1-methyl-1H-pyrazol-4-yl)propan-1-ol makes it unique, providing a combination of reactivity and binding properties that are not found in its analogs. This uniqueness enhances its utility in various synthetic and research applications .
Propriétés
Formule moléculaire |
C7H12BrN3O |
|---|---|
Poids moléculaire |
234.09 g/mol |
Nom IUPAC |
3-amino-1-(5-bromo-1-methylpyrazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C7H12BrN3O/c1-11-7(8)5(4-10-11)6(12)2-3-9/h4,6,12H,2-3,9H2,1H3 |
Clé InChI |
KEHKOWYDOQSDFJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C=N1)C(CCN)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


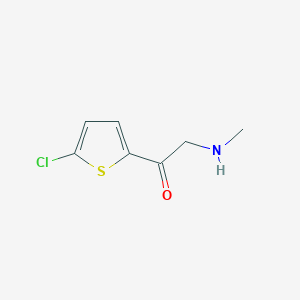
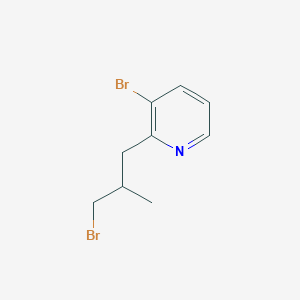
![1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride](/img/structure/B13161423.png)
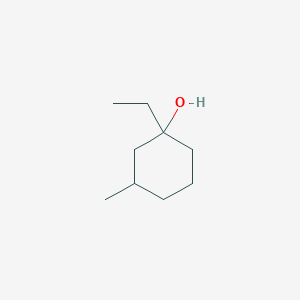
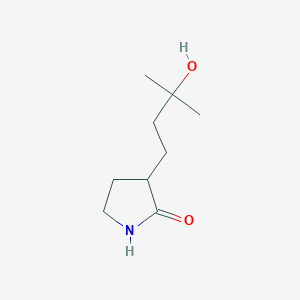
![3-[3-(3-Aminophenyl)propyl]phenol](/img/structure/B13161447.png)
![Benzyl N-[8-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate](/img/structure/B13161454.png)
